Diethyl 2-((4-bromophenylamino)methylene)malonate

Physical Chemistry Process Chemistry Purification

Researchers requiring specific brominated heterocyclic scaffolds face yield variability when substituting with other halogenated analogs. This 4-bromo-substituted malonate enamine (CAS 101937-44-4) provides controlled electronic and steric properties essential for reproducible cyclizations. - **Key application**: Quantitative microwave-assisted cyclization (250°C, 5 min, diphenyl ether) to 6-bromo-4-oxo-quinoline-3-carboxylates. - **Core utility**: Enables pyrazoloquinolinone synthesis for drug discovery programs. - **Supply**: Packaged for immediate use in multi-step synthesis.

Molecular Formula C14H16BrNO4
Molecular Weight 342.18 g/mol
CAS No. 101937-44-4
Cat. No. B033732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-((4-bromophenylamino)methylene)malonate
CAS101937-44-4
Molecular FormulaC14H16BrNO4
Molecular Weight342.18 g/mol
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=CC=C(C=C1)Br)C(=O)OCC
InChIInChI=1S/C14H16BrNO4/c1-3-19-13(17)12(14(18)20-4-2)9-16-11-7-5-10(15)6-8-11/h5-9,16H,3-4H2,1-2H3
InChIKeyCZRWKFPNRGCSND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diethyl 2-((4-bromophenylamino)methylene)malonate: Key Enaminone Intermediate


Diethyl 2-((4-bromophenylamino)methylene)malonate (CAS 101937-44-4) is a malonate-derived enamine compound, characterized by the molecular formula C₁₄H₁₆BrNO₄ and a molecular weight of approximately 342.18 g/mol . It is primarily utilized as a versatile building block in organic synthesis, serving as a key intermediate for constructing diverse heterocyclic scaffolds, including quinoline, pyridine, and pyrimidine derivatives, which are core structures in pharmaceutical and agrochemical research [1]. Its chemical structure features an intramolecular N—H⋯O hydrogen bond that stabilizes a nearly planar conformation, a characteristic that can influence its reactivity in cyclization reactions [2].

Synthetic intermediate Enaminone building block for heterocycle synthesis
Solid form Facilitates purification and handling
4-Bromo substituent Electronic and steric control in cyclization

Why Diethyl 2-((4-bromophenylamino)methylene)malonate Has No Direct Analogs


While numerous aminomethylenemalonates exist as building blocks, direct substitution with analogs (e.g., chloro, fluoro, or unsubstituted phenyl derivatives) is not scientifically sound. The electronic and steric properties of the 4-bromo substituent on the aniline ring directly impact the compound's physical state (solid vs. liquid), its melting point [1][2], and its reactivity profile in downstream cyclization reactions. These differences translate to altered reaction kinetics, purification challenges, and potentially divergent product yields in multi-step synthetic sequences, making the 4-bromo variant a non-negotiable starting material for specific target molecule syntheses.

Property
Target: 4-Bromo
Substitute: 4-Cl / 4-F / H
Physical state
Solid
Low-melting solid / oil
Electronic effect
Bromine inductively withdraws
Chlorine/fluorine alter electron density
Reactivity profile
Consistent cyclization kinetics
May shift reaction rates and yields

Key Evidence for Diethyl 2-((4-bromophenylamino)methylene)malonate


High Melting Point Advantage

The presence of the 4-bromo substituent confers a significantly higher melting point compared to its 4-chloro and 4-fluoro analogs, directly impacting its handling and purification [1][2]. This differential physical property is a critical factor in material selection for chemical processes.

Melting point
Reported
100–101 °C+54 °C vs. 4-Cl, +52 °C vs. 4-F
Supports solid-handling process choice
Vendor-reported; verify lot-specific data
Physical Chemistry Process Chemistry Purification

High-Yield Synthesis

The synthesis of Diethyl 2-((4-bromophenylamino)methylene)malonate via the condensation of 4-bromoaniline and diethyl ethoxymethylenemalonate has been reported to proceed with a yield of 73% under thermal conditions (403 K, 2 hours) . An alternative microwave-assisted method has been described, achieving an improved yield of 85% .

Synthetic yield
Data to verify
73% (thermal)
85% (microwave)
Supports cost-effective route evaluation
Microwave method not fully specified; confirm with own validation
Synthetic Methodology Organic Synthesis Process Optimization

Key Applications of Diethyl 2-((4-bromophenylamino)methylene)malonate


Synthesis of 6-Bromoquinoline-3-carboxylate

This compound serves as a critical precursor for the synthesis of 6-bromo-4-oxo-1,4-dihydroquinoline-3-carboxylate derivatives, a key quinoline scaffold. A patented procedure demonstrates a quantitative yield for the cyclization of Diethyl 2-((4-bromophenylamino)methylene)malonate in diphenyl ether under microwave irradiation at 250 °C for 5 minutes [1]. This specific application highlights its unique utility in constructing brominated quinoline frameworks, which are important in medicinal chemistry programs.

Synthesis of Pyrazoloquinolinones

As a malonate-derived enamine, this compound is widely utilized as a key intermediate in synthesizing pyrazoloquinolinone heterocyclic scaffolds . This application is based on its reactivity in cyclization reactions to form fused heterocyclic systems, which are common motifs in drug discovery for their diverse biological activities.

Application
Selection Property
Validation Focus
6-Bromoquinoline-3-carboxylate synthesis
Brominated quinoline precursor
Cyclization efficiency
Pyrazoloquinolinone synthesis
Malonate-derived enamine reactivity
Heterocycle formation yield

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